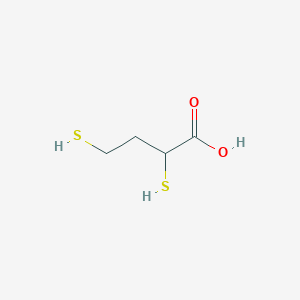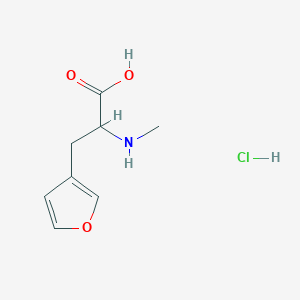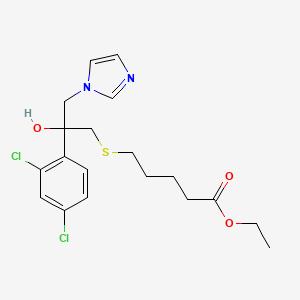![molecular formula C14H13N5 B12938013 9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]- CAS No. 464181-96-2](/img/structure/B12938013.png)
9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Vinylbenzyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It features a purine ring system substituted with a vinylbenzyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Vinylbenzyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with 4-vinylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 9-(4-Vinylbenzyl)-9H-purin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-Vinylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-Vinylbenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-Vinylbenzyl)-9H-purin-6-amine is largely dependent on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form polymers with specific properties. In biological systems, it may interact with nucleic acids or proteins, potentially affecting their function. The vinylbenzyl group allows for further functionalization, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
9-(4-Vinylbenzyl)-9H-carbazole: Similar structure but with a carbazole ring instead of a purine ring.
4-Vinylbenzyl chloride: Lacks the purine ring but contains the vinylbenzyl group.
1-(4-Vinylbenzyl)uracil: Contains a uracil ring instead of a purine ring.
Uniqueness
9-(4-Vinylbenzyl)-9H-purin-6-amine is unique due to its combination of a purine ring and a vinylbenzyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in materials science, biology, and medicine.
Properties
CAS No. |
464181-96-2 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
9-[(4-ethenylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13N5/c1-2-10-3-5-11(6-4-10)7-19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-9H,1,7H2,(H2,15,16,17) |
InChI Key |
ZZIJKSUKZHKIRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


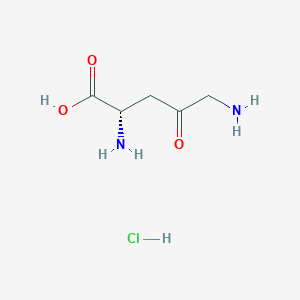
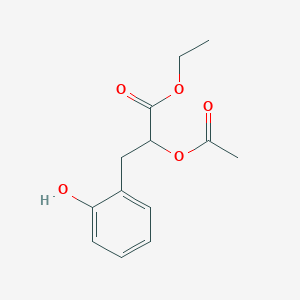
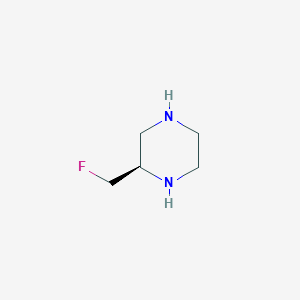

![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
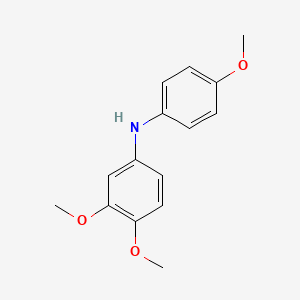
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

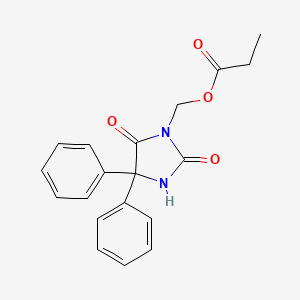

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
